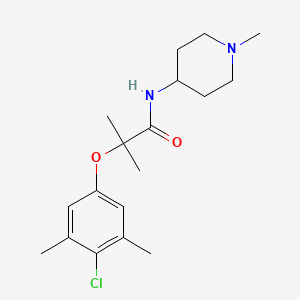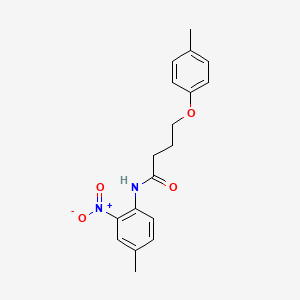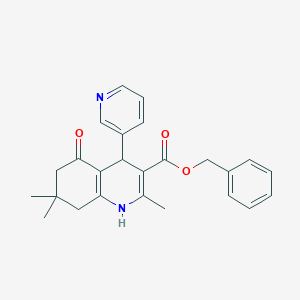
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as SR9011, is a synthetic compound that belongs to the class of Rev-Erbα agonists. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide works by activating the nuclear receptor Rev-Erbα, which plays a crucial role in regulating the circadian rhythm and metabolism. Activation of Rev-Erbα by 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide leads to the suppression of genes involved in gluconeogenesis and lipogenesis, resulting in improved glucose and lipid metabolism. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide also inhibits the activity of the oncogene c-Myc, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It improves glucose and lipid metabolism by increasing insulin sensitivity and reducing hepatic glucose production. It also reduces inflammation and oxidative stress in the heart, leading to improved cardiac function. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
实验室实验的优点和局限性
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities with high purity. It has been extensively studied in preclinical models, making it a well-characterized compound. However, 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
未来方向
There are several future directions for 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide research. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to fully understand its mechanism of action and identify potential side effects. Overall, 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
合成方法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction between 4-chloro-3,5-dimethylphenol and 1-methylpiperidine-4-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to yield 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. The synthesis method has been optimized to produce high yields of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide with excellent purity.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose and lipid metabolism in preclinical studies, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12-10-15(11-13(2)16(12)19)23-18(3,4)17(22)20-14-6-8-21(5)9-7-14/h10-11,14H,6-9H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQRTPPGGAUTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)


![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)
![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)
